molecular formula C11H9N3O B4436101 N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B4436101
M. Wt: 199.21 g/mol
InChI Key: YPYRENRVFCOOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as MBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MBP belongs to the class of benzofuro pyrimidine derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to the development of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in good yield. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to exhibit potent activity against a wide range of cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, the limitations of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine to identify more potent analogs with improved pharmacological properties. Additionally, the development of novel drug delivery systems for N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine may enhance its bioavailability and reduce its toxicity. Finally, the evaluation of the in vivo efficacy and safety of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine in animal models is essential for the translation of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine into clinical trials.
Conclusion:
In conclusion, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine is a novel compound with promising potential in the field of medicinal chemistry. Its potent antitumor, antimicrobial, anti-inflammatory, and antioxidant activities make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine have been discussed in this paper. Further research is required to fully understand the potential of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine in the treatment of various diseases.

Scientific Research Applications

N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been reported to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYRENRVFCOOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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